molecular formula C16H28N2O3S B4569741 N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4569741
M. Wt: 328.5 g/mol
InChI Key: FHJCMIABCTVYDC-UHFFFAOYSA-N
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Description

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a bicyclic structure and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:

    Formation of the Bicyclic Structure: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic system.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.

    Final Coupling: The final step involves coupling the bicyclic structure with the piperidine derivative under specific conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the bicyclic structure.

    Reduction: Reduction reactions could be used to modify the bicyclic structure or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The bicyclic structure might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-PIPERIDINECARBOXAMIDE: Lacks the methylsulfonyl group.

    N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXYLIC ACID: Has a carboxylic acid group instead of a carboxamide.

Uniqueness

The presence of the methylsulfonyl group in N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE may confer unique properties, such as increased solubility or altered reactivity, compared to similar compounds.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3S/c1-11(15-10-12-3-4-14(15)9-12)17-16(19)13-5-7-18(8-6-13)22(2,20)21/h11-15H,3-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJCMIABCTVYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
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N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
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N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
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N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
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N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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